Ilaprazole sulfone

CYP3A4 CYP3A5 Drug Metabolism

Ilaprazole sulfone (CAS 172152-37-3) is the definitive CYP3A4/5-specific metabolite standard for ilaprazole bioanalysis. Unlike ilaprazole or ilaprazole sulfide, it exhibits unique MRM transition (m/z 383.3→184.1) and a validated LLOQ of 0.06 ng/mL, ensuring accurate CYP3A4 phenotyping and DDI assessment. Use as a certified calibrator for LC-MS/MS, stability-indicating HPLC impurity marker (RRT 1.16), and benchmark for novel PPI analog development. Choose a certified reference standard to guarantee regulatory compliance in ANDA submissions and pharmacokinetic studies.

Molecular Formula C19H18N4O3S
Molecular Weight 382.4 g/mol
CAS No. 172152-37-3
Cat. No. B8194808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIlaprazole sulfone
CAS172152-37-3
Molecular FormulaC19H18N4O3S
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC
InChIInChI=1S/C19H18N4O3S/c1-13-17(20-8-7-18(13)26-2)12-27(24,25)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23/h3-11H,12H2,1-2H3,(H,21,22)
InChIKeyVKIMQHKFWOTNOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ilaprazole Sulfone (CAS 172152-37-3): Technical Reference Grade Metabolite Standard for CYP3A4/5 Activity Assessment and PPI Bioanalytical Method Development


Ilaprazole sulfone (CAS 172152-37-3), also designated as Ilaprazole Impurity 1 or M11, is the primary oxidative metabolite of the proton pump inhibitor (PPI) ilaprazole (IY-81149) [1]. Chemically, it is a sulfonylbenzimidazole derivative (C19H18N4O3S, MW 382.44) formed via sulfoxide oxidation of the parent drug [1]. Its formation is predominantly catalyzed by the cytochrome P450 isozymes CYP3A4 and CYP3A5 [2], making it a critical analytical reference standard for investigating CYP3A-mediated drug metabolism, evaluating drug-drug interaction (DDI) potential, and ensuring quality control in ilaprazole pharmaceutical manufacturing [3].

Procurement Rationale: Why Ilaprazole Sulfone Cannot Be Substituted with Ilaprazole, Ilaprazole Sulfide, or Generic Sulfone Metabolite Standards


Substitution of Ilaprazole sulfone with the parent drug ilaprazole, the alternative metabolite ilaprazole sulfide, or a generic sulfone standard is scientifically invalid for key applications. Ilaprazole sulfone possesses a distinct molecular structure (sulfonyl group) and a unique formation pathway exclusively mediated by CYP3A4/5 [1]. Consequently, it exhibits differentiated chromatographic retention [2], mass spectrometric transitions (m/z 383.3→184.1) [2], and a specific quantitative range (0.06-45.00 ng/mL) in validated bioanalytical methods [2] that are not interchangeable with ilaprazole (m/z 367.2→184.0, 0.23-2400.00 ng/mL) or ilaprazole sulfide (m/z 351.2→168.1, 0.05-105.00 ng/mL) [2]. This precise identity is mandatory for accurate CYP3A4/5 phenotyping, impurity profiling in ANDA submissions, and pharmacokinetic studies, where the use of a non-identical compound would introduce unquantifiable error, invalidating regulatory compliance and scientific conclusions.

Ilaprazole Sulfone (CAS 172152-37-3): Head-to-Head Evidence for Superior Specificity in CYP3A4/5 Activity Assays and Bioanalysis


CYP3A4/5 Isoform Specificity: 16-Fold Higher Intrinsic Clearance by CYP3A4 Over CYP3A5

Ilaprazole sulfone formation is catalyzed by CYP3A isozymes, but with a quantifiable differential contribution. Using cDNA-expressed recombinant CYPs, the intrinsic clearance (CLint) for ilaprazole sulfone formation by CYP3A4 was 16-fold higher than that by CYP3A5 [1]. This is in contrast to many other PPI metabolites which are primarily formed by CYP2C19, such as 5-hydroxyomeprazole [2].

CYP3A4 CYP3A5 Drug Metabolism Enzyme Kinetics In Vitro DDI

LC-MS/MS Quantification: Distinctive Lower Limit of Quantification (LLOQ) and Linear Range Differentiating Ilaprazole Sulfone from Parent and Other Metabolites

In a validated LC-MS/MS method for human plasma, Ilaprazole sulfone exhibits a unique and lower quantitative range compared to both the parent drug and the alternative metabolite ilaprazole sulfide. The method achieved a lower limit of quantification (LLOQ) of 0.06 ng/mL and a linear range of 0.06-45.00 ng/mL for Ilaprazole sulfone [1]. This is distinct from ilaprazole (LLOQ 0.23 ng/mL, range 0.23-2400.00 ng/mL) and ilaprazole thiol ether (LLOQ 0.05 ng/mL, range 0.05-105.00 ng/mL) [1], and represents an improvement over earlier methods where sulfone concentrations were undetectable [2].

LC-MS/MS Bioanalysis Pharmacokinetics Method Validation LLOQ

Chemical Stability and Storage: Defined Shelf-Life Parameters Differentiating Ilaprazole Sulfone from Less Characterized In-House Metabolite Preparations

Commercially available Ilaprazole sulfone reference standards are supplied with defined, quantitative stability and storage parameters to ensure reliability in regulated analytical workflows. Specifically, the compound is stable for 2 years when stored as a powder at -20°C, for 2 weeks in DMSO at 4°C, and for 6 months in DMSO at -80°C . These validated stability conditions are critical for maintaining the integrity of the standard in long-term method validation and quality control programs, contrasting with in-house preparations or generic standards where such data is often absent or unreliable.

Stability Storage Reference Standard Quality Control Shelf Life

Impurity Profiling in Drug Product: Ilaprazole Sulfone as a Specified Degradation Product with a Quantitative Acceptance Criterion

Ilaprazole sulfone is a specified impurity in ilaprazole drug substance and drug product, requiring quantitation as per ICH Q3A/B guidelines. In a validated stability-indicating HPLC method for ilaprazole enteric-coated tablets, the relative retention time (RRT) for Ilaprazole sulfone (Impurity 1) was established as 1.16 relative to ilaprazole [1]. The method was validated for specificity, linearity, accuracy, and precision, with a limit of quantitation (LOQ) of 0.05% and a limit of detection (LOD) of 0.015% for Ilaprazole sulfone relative to the 5 mg/mL test concentration [1]. This contrasts with other process-related impurities (e.g., sulfide, N-oxide) which have different RRTs and acceptance limits, demonstrating that each impurity standard is non-interchangeable.

Impurity Profiling Pharmaceutical Analysis Quality Control Stability-Indicating Method ANDA

Priority Applications for Ilaprazole Sulfone (CAS 172152-37-3) in Drug Development and Quality Control


In Vitro CYP3A4 Phenotyping and Drug-Drug Interaction (DDI) Screening

Utilize Ilaprazole sulfone formation rate as a highly specific endpoint in human liver microsome or recombinant CYP3A4 assays to quantitatively assess CYP3A4 enzyme activity and predict the potential for CYP3A4-mediated DDIs. The 16-fold higher intrinsic clearance by CYP3A4 over CYP3A5 [1] provides superior isoform selectivity compared to traditional probes like midazolam or testosterone, enabling more accurate prediction of metabolic drug interactions during preclinical development.

Bioanalytical Method Development and Pharmacokinetic (PK) Study Support

Employ a certified Ilaprazole sulfone reference standard as an essential calibrator and quality control sample in LC-MS/MS methods for quantifying ilaprazole and its metabolites in human plasma [1]. The validated lower limit of quantification (LLOQ) of 0.06 ng/mL and unique MRM transition (m/z 383.3→184.1) are critical for accurately measuring this low-abundance metabolite in clinical PK studies and establishing bioequivalence for generic ilaprazole formulations [1].

Pharmaceutical Quality Control and Stability-Indicating Method Validation

Implement Ilaprazole sulfone as a primary impurity marker in stability-indicating HPLC methods for ilaprazole drug substance and finished product release testing [1]. Its defined relative retention time (RRT = 1.16) and validated LOQ/LOD (0.05%/0.015%) are essential for demonstrating compliance with ICH impurity thresholds and ensuring the long-term stability and safety of commercial ilaprazole products [1].

Synthetic Process Development and Metabolite Synthesis

Reference Ilaprazole sulfone as a key structural analog and endpoint in the development of novel ilaprazole synthetic routes or alternative PPI candidates. Its defined sulfonyl structure and CYP3A4/5 metabolic pathway [1] provide a benchmark for designing analogs with improved metabolic stability or altered pharmacokinetic profiles, as well as for synthesizing authentic metabolite standards for use in metabolism studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ilaprazole sulfone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.